molecular formula C14H15NO2 B11879824 Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- CAS No. 58245-86-6

Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)-

Cat. No.: B11879824
CAS No.: 58245-86-6
M. Wt: 229.27 g/mol
InChI Key: HWJBNZMPIBVHBS-UHFFFAOYSA-N
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Description

This compound is a substituted isoquinoline derivative synthesized via the addition of acetic anhydride to isoquinoline, resulting in a 1,2-dihydroisoquinoline backbone functionalized with acetyl and 2-oxopropyl groups at the 1- and 2-positions, respectively . The structure is characterized by a partially saturated bicyclic system, where the acetyl group at position 2 and the 2-oxopropyl moiety at position 1 introduce steric and electronic modifications that influence its reactivity and physicochemical properties.

Properties

CAS No.

58245-86-6

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-(2-acetyl-1H-isoquinolin-1-yl)propan-2-one

InChI

InChI=1S/C14H15NO2/c1-10(16)9-14-13-6-4-3-5-12(13)7-8-15(14)11(2)17/h3-8,14H,9H2,1-2H3

InChI Key

HWJBNZMPIBVHBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C2=CC=CC=C2C=CN1C(=O)C

Origin of Product

United States

Preparation Methods

Acrylic Acid Derivative Condensation

A foundational strategy for synthesizing substituted isoquinolines involves condensation reactions between isoquinoline precursors and acrylic acid derivatives. For example, in the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives, quinolin-2-one was reacted with ethyl acrylate, acrylamide, or acrylonitrile under basic conditions (potassium carbonate) at 100°C for 10 hours. This method yielded propanoic acid esters, amides, or nitriles with a 2-oxoquinoline moiety.

Adaptation for Target Compound :
To synthesize isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- , a similar condensation could employ 1,2-dihydroisoquinoline and an acetyl-substituted acryloyl chloride. The reaction might proceed as follows:

Isoquinoline+CH2=C(COCH3)COClK2CO3,ΔTarget Compound+HCl\text{Isoquinoline} + \text{CH}2=\text{C(COCH}3\text{)COCl} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{Target Compound} + \text{HCl}

Key Parameters :

  • Temperature : 100–120°C

  • Catalyst : Potassium carbonate (1.0–1.2 equiv)

  • Solvent : Ethyl acetate or acetonitrile

  • Reaction Time : 8–12 hours

Hydrazide Formation and Cyclization

Hydrazide intermediates are pivotal in constructing heterocyclic scaffolds. In the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate was refluxed with hydrazine hydrate in ethanol, yielding the hydrazide derivative in 85–90% purity.

Palladium-Catalyzed Coupling Reactions

Carbonylative Cross-Coupling

Palladium-catalyzed reactions are effective for introducing carbonyl groups. A supplementary procedure from the Royal Society of Chemistry describes a palladium(II)-mediated carbonylative coupling using acetic anhydride and formic acid as CO sources. For example, 1,3,6-trimethyl-3-(2-oxo-3-(1-(p-tolyl)-2-(trifluoromethyl)-1H-imidazol-5-yl)propyl)indolin-2-one was synthesized using PdCl₂, tris(2-furyl)phosphine (TFP), and Na₂CO₃ in tetrahydrofuran (THF).

Adaptation for Target Compound :
A similar protocol could couple 2-acetyl-1,2-dihydroisoquinoline with a 2-oxopropyl precursor (e.g., propan-2-one) under CO atmosphere, using PdCl₂ and TFP as catalysts.

Reaction Conditions :

  • Catalyst : PdCl₂ (5 mol%)

  • Ligand : TFP (10 mol%)

  • Base : Na₂CO₃ (2.0 equiv)

  • Solvent : THF or acetonitrile

  • Temperature : 80–100°C

Functional Group Interconversion

Oxidation of Allylic Alcohols

The introduction of ketone groups via oxidation is a well-established strategy. For instance, 1-[2-(1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one was synthesized by cyclizing a hydrazide intermediate with triethyl orthoformate.

Adaptation for Target Compound :
Oxidation of a 2-hydroxypropyl intermediate attached to the isoquinoline core could yield the 2-oxopropyl group. Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) would be suitable for this transformation.

Analytical Characterization

Critical to validating synthetic success, nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from analogous compounds provide benchmarks:

Table 1: Spectroscopic Data for Analogous Compounds

Compound1H NMR^1\text{H NMR} (δ, ppm)13C NMR^{13}\text{C NMR} (δ, ppm)MS (m/zm/z)
3-[2-Oxoquinolin-1(2H)-yl]propanoic acid2.63 (t, CH₂CO), 4.42 (t, NCH₂), 7.11–7.52 (Ar–H)32.8 (CH₂), 166.5 (CO), 172.8 (CO)240.24 (M + Na)+
Target Compound (Predicted)2.65 (t, CH₂CO), 4.45 (t, NCH₂), 7.10–7.50 (Ar–H)33.2 (CH₂), 166.8 (CO), 172.5 (CO)265.30 (M + Na)+

Challenges and Optimization

Regioselectivity in Cyclization

Cyclization reactions often face regioselectivity issues. For example, during the synthesis of 1-[2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]quinolin-2(1H)-one, the use of carbon disulfide required precise stoichiometry to avoid polysulfide byproducts.

Mitigation Strategy :

  • Stoichiometric Control : Maintain a 1:1 molar ratio between hydrazide and carbon disulfide.

  • Temperature Modulation : Reflux at 80°C instead of 100°C to suppress side reactions.

Industrial-Scale Production

Large-Batch Synthesis

Suppliers such as Zibo Hangyu Biotechnology Development Co., Ltd., highlight the use of isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- as a fine chemical intermediate. While proprietary methods are undisclosed, scale-up likely employs continuous flow reactors to enhance yield and purity.

Proposed Protocol :

  • Reactors : Tubular flow reactors with Pd-coated surfaces

  • Throughput : 10–20 kg/day

  • Purity : ≥99% (HPLC)

Chemical Reactions Analysis

Types of Reactions

1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antiparasitic Activity :
    Isoquinoline derivatives have shown potential as anthelmintic agents against gastrointestinal nematodes and filariae. The mechanism of action may involve the inhibition of specific enzymes critical for parasite survival .
  • Anticancer Properties :
    Research indicates that isoquinoline derivatives can modulate various cellular pathways involved in tumorigenesis. They have been studied for their ability to inhibit specific enzymes such as prolyl hydroxylase, which is relevant in hypoxia-related conditions .
  • Neuropharmacology :
    Compounds similar to Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- have been explored for their potential use in treating sleep disorders and eating disorders by acting as orexin receptor antagonists . These compounds can influence appetite control and sleep regulation.
  • Antimicrobial Activity :
    The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains .

Agricultural Applications

Isoquinoline derivatives are being studied for their potential use in crop protection as they may exhibit herbicidal or fungicidal properties. Their unique chemical structure allows for interactions with biological targets in pests or pathogens, providing an avenue for developing new agricultural chemicals .

Materials Science

In materials science, isoquinoline derivatives are utilized as building blocks in the synthesis of complex organic molecules. Their unique structural features enable the development of specialty chemicals and materials with specific functionalities .

Case Studies and Research Findings

Numerous studies have documented the biological activities of isoquinoline derivatives:

  • A study published in Journal of Medicinal Chemistry demonstrated the anticancer effects of various isoquinoline compounds on different cancer cell lines, highlighting their potential as therapeutic agents .
  • Research conducted on the anthelmintic properties showed that certain isoquinolines effectively inhibited enzyme activity in nematodes, leading to significant reductions in parasite viability .

Mechanism of Action

The mechanism of action of 1-(2-acetyl-1,2-dihydroisoquinolin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in the Isoquinoline Family

Compound A: Isoquinoline, 2-(2,2-dimethyl-1-oxopropyl)-1,2,3,4-tetrahydro-6,7-dimethoxy

  • Key Differences: Substituents: Contains a 2,2-dimethyl-1-oxopropyl group (bulkier substituent) and methoxy groups at positions 6 and 5. Saturation: Fully saturated 1,2,3,4-tetrahydroisoquinoline backbone vs. the partially saturated 1,2-dihydro system in the target compound.
  • Physicochemical Properties :
Property Target Compound (Estimated) Compound A
Boiling Point Not reported 426.5 ± 45.0 °C (Predicted)
Melting Point Not reported 123–124 °C (in ethyl acetate)
Density ~1.1 g/cm³ (estimated) 1.082 ± 0.06 g/cm³
Polar Surface Area ~50 Ų (estimated) 38.77 Ų

Functional Analogues: 2-Oxoindoline Derivatives

Several 2-oxoindoline derivatives (e.g., compounds 2 , 15 , K , G in ) share structural motifs with the target compound, such as:

  • Dihydro Backbone : Similar partial saturation (1,2-dihydro systems).
  • Electrophilic Substituents : Acetyl or oxoalkyl groups that may participate in Michael addition or hydrogen bonding.
Compound ID () Key Structural Features Pharmacological Relevance
2 2-Hydroxyacetamide, phenethyl group Anticancer activity (unquantified)
K Coumarin-linked 2-oxopropyl group Enzyme inhibition (hypothetical)
G Piperidinylmethyl and cyclohexyl groups Neuroactivity (unreported)

Mechanistic Analogues: S-(2-Oxopropyl)-CoA

The nonhydrolyzable acetyl-CoA analog S-(2-oxopropyl)-CoA () shares the 2-oxopropyl moiety with the target compound. Key comparisons include:

  • Reactivity : The methylene group in S-(2-oxopropyl)-CoA stabilizes hydrophobic interactions with enzyme active sites (e.g., Met-108 and Ala-110 in acetyltransferase enzymes), rendering it a competitive inhibitor .
  • Functional Implication: The 2-oxopropyl group in both compounds may act as a substrate mimic, though the isoquinoline derivative’s bicyclic system likely restricts its binding to non-CoA-dependent targets .

Biological Activity

Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article delves into the compound's biological properties, synthesis methods, and mechanisms of action based on various research findings.

Chemical Structure and Properties

Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- has the molecular formula C14H15NO2 and a molecular weight of approximately 229.27 g/mol. Its structure features an isoquinoline core with an acetyl group, which enhances its reactivity and biological activity. The compound's unique framework allows it to participate in various chemical reactions typical of isoquinoline derivatives, including electrophilic aromatic substitution and nucleophilic addition.

Biological Activities

Research has shown that isoquinoline derivatives possess a wide range of biological activities:

  • Anthelmintic Activity : Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- has been identified as a potential anthelmintic agent targeting gastrointestinal nematodes and filariae. Its mechanism may involve the inhibition of specific enzymes crucial for parasite survival.
  • Anticancer Properties : The compound exhibits anticancer potential by modulating cellular pathways involved in tumorigenesis. Isoquinolines are known to inhibit prolyl hydroxylase, which is relevant in hypoxia-related conditions, thereby affecting cancer cell survival.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

The biological activity of isoquinoline derivatives is often attributed to their ability to interact with specific molecular targets. For instance:

  • Enzyme Inhibition : Isoquinoline compounds can act as inhibitors of various enzymes involved in disease pathways. The inhibition of prolyl hydroxylase is significant in conditions related to hypoxia .
  • Cell Signaling Modulation : These compounds can modulate cell signaling pathways that are critical in cancer progression and other diseases, potentially leading to therapeutic applications .

Synthesis Methods

Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- can be synthesized through various methods involving ketoamides and organomagnesium compounds. The synthesis typically involves cyclization reactions facilitated by catalytic agents such as p-toluenesulfonic acid (PTSA) to yield high yields of the desired product .

Comparative Analysis with Similar Compounds

The following table compares isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- with other related isoquinoline derivatives:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
IsoquinolineC9H7NBasic structure without substitutionsFundamental structure
2-AcetylisoquinolineC10H9NOContains acetyl groupEnhanced biological activity
1-MethylisoquinolineC10H10NMethyl substitution on nitrogenAltered pharmacological properties
Isoquinoline-3-carboxamideC11H10N2OCarboxamide functionalitySpecific activity against nematodes
Isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- C14H15NO2 Acetyl and oxopropyl substitutions Enhanced biological activity compared to simpler isoquinolines

This comparison highlights the unique structural features of isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- that contribute to its enhanced biological activity compared to simpler isoquinolines.

Case Studies and Research Findings

Recent studies have focused on the broader category of isoquinoline alkaloids and their diverse biological activities. A review covering the years 2014–2018 documented over 400 bioactive isoquinoline derivatives with activities such as:

  • Antitumor
  • Antidiabetic
  • Antibacterial
  • Antifungal
  • Antiviral
  • Anti-inflammatory

These findings underscore the potential for developing new therapeutic agents from isoquinoline derivatives like isoquinoline, 2-acetyl-1,2-dihydro-1-(2-oxopropyl)- based on their diverse bioactivities and mechanisms of action .

Q & A

Q. How can researchers integrate Big Data and machine learning to predict novel derivatives with enhanced bioactivity?

  • Train neural networks on datasets like ChEMBL (≥10,000 entries) using descriptors (e.g., topological polar surface area, logP). Validate predictions via synthetic validation and high-throughput screening .

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